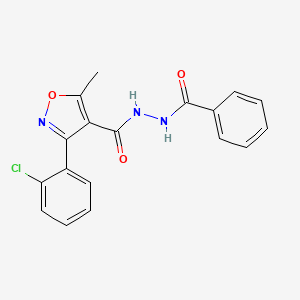

(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(phenylcarbonylamino)formamide

Description

Properties

IUPAC Name |

N'-benzoyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O3/c1-11-15(16(22-25-11)13-9-5-6-10-14(13)19)18(24)21-20-17(23)12-7-3-2-4-8-12/h2-10H,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKKMRRJCBBALC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound shares structural motifs with several derivatives, differing primarily in substituents on the carboxamide group and the isoxazole ring. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Key Research Findings

Pharmacological Activity

- The target compound’s phenylcarbonylamino group may balance lipophilicity and solubility, favoring membrane permeability while retaining receptor affinity. In contrast, the morpholinoethyl derivative (C₁₇H₂₀ClN₃O₃) exhibits enhanced aqueous solubility due to the hydrophilic morpholine ring but may suffer from reduced blood-brain barrier penetration .

Lipophilicity and Bioavailability

- Lipophilicity trends correlate with substituent polarity: diethylamino (log k ~3.5) > phenylcarbonylamino (~3.0) > morpholinoethyl (~2.5) . Higher lipophilicity in the target compound may enhance tissue distribution but increase metabolic clearance risks.

Functional Divergence

- The 4-chlorophenyl-dimethyl analogue (C₁₇H₁₃Cl₂N₂O₂) uniquely induces low-level TGR5 interaction with α-arrestin 2 and GRK2, absent in the target compound . This highlights how even minor substituent changes (e.g., dimethyl vs. phenylcarbonylamino) alter signaling outcomes.

- Fluorine substitution in the 2-chloro-6-fluorophenyl derivative (C₂₀H₁₈ClFN₂O₄) likely improves metabolic stability and CNS penetration, a feature absent in the target compound .

Q & A

Basic: What synthetic strategies are recommended for synthesizing (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(phenylcarbonylamino)formamide, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis involves multi-step coupling reactions. Key strategies include:

- Temperature Control : Maintain 60–80°C to balance reaction rate and by-product formation .

- Catalysts : Use palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura coupling for aryl groups) .

- Solvent Selection : Dichloromethane or ethanol ensures solubility and stability of intermediates .

- Purification : Employ reverse-phase HPLC or column chromatography to isolate the target compound from by-products .

Optimization Table:

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 60–80°C | Balances reaction kinetics and stability |

| Catalyst Loading | 5–10 mol% | Enhances coupling efficiency |

| Reaction Time | 12–24 hours | Ensures complete conversion |

| Purification | HPLC (C18 column) | Achieves >95% purity |

Basic: Which spectroscopic techniques are critical for confirming structural integrity, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon types (e.g., carbonyl carbons at δ 165–170 ppm). Use DEPT-135 to distinguish CH, CH2, and CH3 groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns to validate the molecular formula .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1540 cm⁻¹) .

Key Spectral Benchmarks:

| Functional Group | NMR Shift (ppm) | IR Absorption (cm⁻¹) |

|---|---|---|

| Aromatic C-H | 7.2–8.1 (¹H) | 3050–3100 |

| Carbonyl (C=O) | 165–170 (¹³C) | 1670–1700 |

| Isoxazole Ring | 6.1–6.5 (¹H) | 1550–1600 |

Advanced: How can computational tools like Multiwfn predict reactivity and interaction sites?

Methodological Answer:

Multiwfn calculates:

- Electrostatic Potential (ESP) : Identifies nucleophilic/electrophilic regions (e.g., chlorophenyl group as electron-deficient) .

- Fukui Indices : Predicts sites prone to electrophilic attack (e.g., formamide nitrogen) .

- Electron Localization Function (ELF) : Maps electron density distribution to infer bonding patterns .

Workflow:

Optimize geometry using DFT (e.g., B3LYP/6-311G**).

Compute ESP/ELF with Multiwfn.

Compare reactive sites with experimental substitution reactions.

Advanced: How to resolve discrepancies between experimental and theoretical spectral data?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish isoxazole protons from aromatic protons) .

- DFT-NMR Predictions : Compare computed chemical shifts (GIAO method) with experimental data to validate assignments .

- Dynamic Effects : Account for solvent polarity and temperature in simulations to match experimental conditions .

Example Workflow:

| Step | Action | Tool/Technique |

|---|---|---|

| 1 | Acquire experimental ¹H NMR | 500 MHz spectrometer |

| 2 | Compute shifts using Gaussian/MultiWfn | B3LYP/6-311G** |

| 3 | Adjust for solvent (DMSO-d6) | PCM solvent model |

Advanced: What crystallographic challenges arise with this compound, and how does SHELX address them?

Methodological Answer:

- Challenges : Low crystal quality, twinning, or weak diffraction due to flexible substituents .

- SHELX Solutions :

Refinement Table:

| Parameter | SHELXL Feature |

|---|---|

| Disordered Groups | Apply "AFIX" constraints |

| Hydrogen Atoms | Riding model or free refinement |

| Twinning | TWIN command for twin-law correction |

Basic: How is molecular weight experimentally verified?

Methodological Answer:

- HRMS : Accurately measure [M+H]+ (e.g., m/z 349.81 for C17H20ClN3O3) .

- Elemental Analysis : Compare calculated vs. observed C/H/N percentages (deviation <0.4%) .

Advanced: What in vitro assays evaluate bioactivity, and how is specificity ensured?

Methodological Answer:

- Kinase Inhibition Assays : Use ADP-Glo™ to measure ATP consumption (IC50 determination) .

- Selectivity : Counter-screen against related kinases (e.g., EGFR, HER2) to rule off-target effects .

- Cellular Uptake : LC-MS quantifies intracellular compound levels post-treatment .

Assay Parameters:

| Assay Type | Readout | Controls |

|---|---|---|

| Kinase Inhibition | Luminescence (RLU) | Staurosporine as inhibitor |

| Cytotoxicity | MTT absorbance (570 nm) | DMSO vehicle control |

Advanced: How do structural modifications impact physicochemical properties?

Methodological Answer:

- LogP Measurement : Shake-flask method quantifies hydrophobicity (e.g., LogP = 2.8 for phenylcarbonylamino group) .

- Solubility : Use nephelometry in PBS (pH 7.4) or simulated gastric fluid .

- Bioavailability : Pharmacokinetic studies in rodent models assess absorption/metabolism .

Structural Impact Table:

| Modification | Effect on Solubility | LogP Change |

|---|---|---|

| Chlorophenyl → Methoxy | Increased solubility | -0.5 |

| Formamide → Ester | Decreased stability | +1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.